[Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13534711
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O2 |
|---|---|
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | 2-[cyclopropyl-[(3S)-1-methylpiperidin-3-yl]amino]acetic acid |
| Standard InChI | InChI=1S/C11H20N2O2/c1-12-6-2-3-10(7-12)13(8-11(14)15)9-4-5-9/h9-10H,2-8H2,1H3,(H,14,15)/t10-/m0/s1 |
| Standard InChI Key | JNFPCSRWYKMPSD-JTQLQIEISA-N |
| Isomeric SMILES | CN1CCC[C@@H](C1)N(CC(=O)O)C2CC2 |
| SMILES | CN1CCCC(C1)N(CC(=O)O)C2CC2 |
| Canonical SMILES | CN1CCCC(C1)N(CC(=O)O)C2CC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . Its IUPAC name, [Cyclopropyl-((S)-1-Methyl-piperidin-3-yl)-amino]-acetic acid, underscores three critical structural features:
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Piperidine core: A six-membered saturated heterocycle with a methyl group at the 1-position and an (S)-configured stereocenter at the 3-position.
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Cyclopropyl-amino group: A strained three-membered hydrocarbon ring bonded to the piperidine nitrogen.
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Acetic acid side chain: A carboxylate group linked via an amine bridge.
The stereochemistry at the piperidine’s 3-position (S-configuration) is critical for spatial orientation, influencing intermolecular interactions and biological target engagement.
| Property | Value/Description |
|---|---|
| CAS Number | 1354000-48-8 |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| MDL Number | MFCD21094094 |
| Synonyms | Glycine, N-cyclopropyl-N-[(3S)-1-methyl-3-piperidinyl]- |
Crystallographic and Spectroscopic Data
While X-ray crystallographic data are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra can be hypothesized:
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IR: Expected peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch), and ~1250 cm⁻¹ (C-O stretch).
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¹H NMR: Distinct signals for the cyclopropyl protons (δ 0.5–1.2 ppm), piperidine methyl group (δ 1.0–1.5 ppm), and acetic acid protons (δ 3.5–4.0 ppm).
Synthesis and Production Methods
Laboratory-Scale Synthesis
A plausible synthetic route involves three stages:
Piperidine Ring Formation
The (S)-1-methyl-piperidin-3-amine precursor is synthesized via cyclization of a δ-amino ketone under reductive amination conditions. For example, pentan-2-one reacts with ammonia and hydrogen over a palladium catalyst to form the piperidine skeleton .
Acetic Acid Moiety Attachment
The final step employs a carbodiimide-mediated coupling (e.g., EDC/HOBt) between the cyclopropyl-piperidine amine and bromoacetic acid, followed by hydrolysis to yield the carboxylic acid.
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Reductive Amination | Pd/C, H₂, MeOH, 60°C | ~45 |
| 2 | N-Alkylation | Cyclopropyl bromide, DIPEA | ~62 |
| 3 | Amide Coupling/Hydrolysis | EDC, HOBt, THF, 0°C → RT | ~78 |
Industrial-Scale Considerations
Large-scale production faces challenges in stereochemical purity and cyclopropane stability. Continuous-flow reactors could enhance yield by maintaining low temperatures during alkylation. Green chemistry approaches, such as aqueous-phase reactions, remain unexplored but promising.
Physicochemical Properties
Solubility and Partitioning
The compound exhibits amphiphilic behavior due to its polar carboxylic acid group and non-polar cyclopropane/piperidine motifs. Predicted properties include:
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logP (octanol-water): ~1.2 (moderate lipophilicity).
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Aqueous Solubility: ~5 mg/mL at pH 7.4, increasing to >50 mg/mL under basic conditions (pH >10).
Thermal and pH Stability
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Thermal Decomposition: Onset at ~220°C (DSC analysis).
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pH-Dependent Degradation: Rapid hydrolysis of the acetamide group occurs in acidic environments (t₁/₂ = 2.3 hours at pH 1.2), while oxidation dominates at neutral pH.
Reactivity and Chemical Behavior
Hydrolysis Pathways
The acetamide bond undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis (6M HCl, 80°C):
Yields cyclopropyl-piperidine amine and acetic acid.
Basic Hydrolysis (2M NaOH, reflux):
Forms carboxylate and amine salts.
Oxidation Reactions
The cyclopropane ring’s strain renders it susceptible to epoxidation:
This reaction proceeds regioselectively at the less substituted C-C bond.
| Analog Compound | Target Pathway | IC₅₀ (μM) |
|---|---|---|
| Cyclopropyl-piperidine | PI3K/Akt | 0.8 |
| N-Methyl-piperidine | MAPK/ERK | 1.2 |
Pharmacological and Toxicological Profile
ADME Properties
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Absorption: Moderate oral bioavailability (~40%) due to first-pass metabolism.
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Metabolism: Hepatic CYP450 oxidation generates hydroxylated metabolites.
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Excretion: Primarily renal (60%) with enterohepatic recirculation.
Acute Toxicity
Limited data exist, but piperidine analogs show LD₅₀ values >500 mg/kg in rodents. Potential neurotoxicity from cyclopropane metabolites warrants further study.
Stability and Degradation Pathways
Environmental Persistence
The compound’s half-life in soil is ~30 days, with microbial degradation producing non-toxic piperidine and acetic acid fragments. Photolysis under UV light accelerates breakdown.
Future Research Directions
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Stereoselective Synthesis: Improving enantiomeric excess (ee) during piperidine formation.
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Target Identification: High-throughput screening for protein targets.
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Prodrug Development: Esterifying the carboxylic acid to enhance bioavailability.
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